5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid
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Overview
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound also contains a thiophene ring, which is a five-membered aromatic ring with sulfur.
Preparation Methods
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide. The thiophene ring is then introduced through a series of reactions involving thiophene-3-carboxylic acid and appropriate coupling agents .
Chemical Reactions Analysis
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of materials with specific properties, such as conductive polymers
Mechanism of Action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. The thiophene ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar compounds to 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid include:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound also contains the Fmoc group and is used in peptide synthesis.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds are used as coupling agents in peptide synthesis and share similar protective group chemistry.
Fmoc-Glu-OtBu: Another Fmoc-protected amino acid derivative used in peptide synthesis.
The uniqueness of this compound lies in its combination of the Fmoc protective group with the thiophene ring, providing distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C20H15NO4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C20H15NO4S/c22-19(23)12-9-18(26-11-12)21-20(24)25-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,11,17H,10H2,(H,21,24)(H,22,23) |
InChI Key |
QAUCZYWIGHSSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CS4)C(=O)O |
Origin of Product |
United States |
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